

Spectroscopic Data of Boc-L-alaninol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boc-L-Alaninol	
Cat. No.:	B558388	Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Boc-L-alaninol** (tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate), a key chiral building block in peptide synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and a workflow for analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Boc-L-alaninol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Number of Protons	Assignment
DMSO-d ₆	6.48-6.51	d	1H	NH	
4.56-4.59	m	1H	ОН		
3.47-3.61	m	1H	СН	_	
3.26-3.45	m	1H	CH ₂	_	
3.11-3.18	m	1H	CH ₂	_	
1.47	S	9H	С(СНз)з	_	
0.85-0.96	d	3H	CHCH₃	_	

¹³C NMR (Carbon NMR) Data

Note: Experimental ¹³C NMR data for **Boc-L-alaninol** is not readily available in the searched literature. The following data is for the closely related compound, N-Boc-L-alanine methyl ester in CDCl₃, and serves as a reference for expected chemical shifts.

Chemical Shift (δ) in ppm (Reference Compound)	Assignment (Reference Compound)	Predicted Assignment (Boc- L-alaninol)
174.2	CO-OCH₃	-
155.4	CO-O ^t Bu	Carbonyl (C=O) of Boc group
79.9	С(СН3)3	Quaternary carbon of Boc group
52.3	OCH₃	-
49.1	CH(CH₃)	Methine (CH)
28.3	C(CH ₃) ₃	Methyls of Boc group
18.7	CH(CH₃)	Methyl (CH₃)
-	-	Methylene (CH ₂ OH)

Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands from the Attenuated Total Reflectance (ATR) IR spectrum of N-(tert-Butoxycarbonyl)-L-alaninol.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3250	Strong, Broad	N-H stretch (amide)
2975-2850	Medium-Strong	C-H stretch (alkane)
~1685	Strong	C=O stretch (urethane carbonyl)
~1520	Strong	N-H bend (amide II)
~1160	Strong	C-O stretch (urethane)
~1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

The mass spectrum of **Boc-L-alaninol** is expected to show a molecular ion peak and characteristic fragmentation patterns, primarily involving the loss of the Boc group.

m/z	Relative Intensity	Assignment
176.1281	Moderate	[M+H]+ (Protonated Molecule)
120.0811	High	[M - C_4H_8 + H] ⁺ (Loss of isobutylene)
102.0913	High	[M - C ₄ H ₉ O + H] ⁺ (Loss of tert- butanol) or [M - C ₅ H ₉ O ₂ + H] ⁺ followed by rearrangement
76.0757	High	[M - C ₅ H ₉ O ₂ + H] ⁺ (Loss of Boc group)
57.0704	Very High	[C₄H₂]+ (tert-butyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of **Boc-L-alaninol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

- The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
- For ¹H NMR, a standard single-pulse experiment is used. The spectral width is set to cover the range of 0-10 ppm. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a proton-decoupled pulse sequence is used. The spectral width is set to cover the range of 0-200 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
- The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few milligrams) of Boc-L-alaninol in a volatile solvent such as dichloromethane or methanol.
- Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr) or the crystal of an ATR accessory.
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample.

IR Spectrum Acquisition:

- Record a background spectrum of the clean, empty salt plate or ATR crystal.
- Place the sample-coated plate in the spectrometer's sample holder or press the solid film on the ATR crystal.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

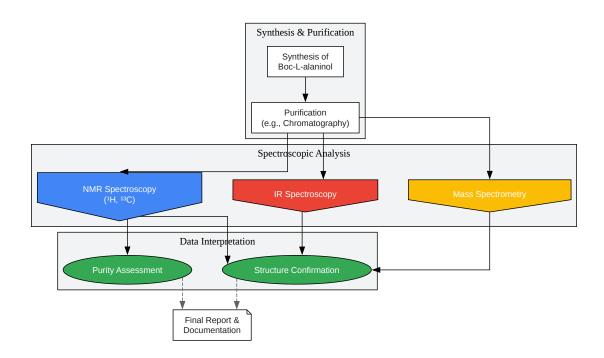
Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a stock solution of Boc-L-alaninol at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

ESI-MS Acquisition:

• The analysis is performed on a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument for high-resolution mass measurements.



- The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5-10 μL/min.
- The ESI source parameters (e.g., capillary voltage, source temperature, and nebulizing gas flow) are optimized to achieve a stable signal and minimize in-source fragmentation.
- Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 50-500).
- For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]+) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ion spectra.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound such as **Boc-L-alaninol**.

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Boc-L-alaninol**.

 To cite this document: BenchChem. [Spectroscopic Data of Boc-L-alaninol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558388#boc-l-alaninol-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com